molecular formula C21H20O11 B10855585 Luteolin-4'-glucoside

Luteolin-4'-glucoside

Cat. No.: B10855585
M. Wt: 448.4 g/mol
InChI Key: UHNXUSWGOJMEFO-MKJMBMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Luteolin-4’-glucoside can be synthesized through glycosylation of luteolin. One effective method involves the use of Bacillus cereus A46 cells in hydrophilic organic solvents like dimethyl sulfoxide (DMSO). This biotransformation approach achieves high conversion rates (90-98%) and is preferred over chemical glycosylation due to its regioselectivity and fewer steps .

Industrial Production Methods: Industrial production of luteolin-4’-glucoside often employs biotransformation techniques using glycosyltransferases. For instance, glycosyltransferase from Xanthomonas campestris can regiospecifically glycosylate the 4’-hydroxyl group of luteolin . This method is scalable and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Luteolin-4’-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Luteolin-4’-glucoside has a wide range of applications in scientific research:

Mechanism of Action

Luteolin-4’-glucoside exerts its effects through various molecular targets and pathways:

Properties

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNXUSWGOJMEFO-MKJMBMEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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